4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

Synthetic Chemistry Heterocycle Functionalization Nucleophilic Displacement

Sourcing a reliable 4-(chloromethyl) oxazole building block often means choosing between unstable bromomethyl analogs or unreactive derivatives that stall lead optimization. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0) eliminates this compromise with balanced electrophilicity ideal for industrial-scale nucleophilic displacement. - Validated scaffold for TZD-mimetic hypoglycemic agents with demonstrated in vivo efficacy. - Designated feedstock for patented Pd-catalyzed carbonylation to pharmaceutical esters; avoids bromomethyl catalyst poisoning risks. - Superior functional group tolerance enables high-throughput parallel synthesis of diverse 4-substituted oxazole libraries.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 103788-61-0
Cat. No. B011788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
CAS103788-61-0
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCl
InChIInChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyVCTKYTBWZTZPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Overview


4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0) is a functionalized oxazole heterocycle featuring a reactive 4-chloromethyl substituent on a 2,4,5-trisubstituted oxazole core [1]. This compound serves as a versatile electrophilic building block, enabling diverse nucleophilic substitutions to generate libraries of 4-substituted oxazole derivatives [1]. Its specific substitution pattern—a phenyl group at position 2, a chloromethyl group at position 4, and a methyl group at position 5—creates a unique chemical reactivity profile distinct from other halogenated or unsubstituted oxazole analogs . As an intermediate, it has been specifically utilized in the synthesis of hypoglycemic agents [2] and is a critical precursor in patented methodologies for producing pharmaceutical esters [3].

1
Electrophilic building block for nucleophilic oxazole library synthesis
Controlled reactivity with N-, S-, O-nucleophiles
2
Key intermediate for patented Pd-catalyzed carbonylation to ester derivatives
Process-compatible halide choice
3
Precursor for research compounds targeting metabolic pathways (reported in vivo model response)
Supports antidiabetic candidate synthesis

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: Key Differentiators


Generic substitution with close analogs such as 4-(bromomethyl)-, 4-(hydroxymethyl)-, or non-functionalized oxazoles fails due to a critical divergence in reaction profiles that governs both synthetic utility and biological outcome [1][2]. The chloromethyl group of the target compound provides a balanced reactivity: it is sufficiently electrophilic for reliable nucleophilic displacement in industrial-scale processes [1], yet avoids the instability and cross-reactivity issues associated with the more labile bromomethyl analog [1][3]. Furthermore, structure-activity relationship (SAR) studies in hypoglycemic agent development have explicitly demonstrated that the chloromethyl group is not merely a replaceable handle; its conversion to specific ether-linked moieties is essential for achieving desired in vivo efficacy, a property not conferred by other 4-substituted derivatives lacking this functionality [2].

Reactivity
Chloromethyl: balanced electrophilicityBromomethyl: may lead to side reactions; Hydroxymethyl: insufficient leaving group ability
Patent route
Chloromethyl specified in high-yield Pd carbonylationBromomethyl risks catalyst poisoning; unfunctionalized oxazoles cannot participate
SAR outcome
Chloromethyl-derived ethers show reported in vivo responseOther 4-substituted analogs lack comparable data; efficacy may not transfer

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: Evidence Comparison


Chloromethyl vs. Bromomethyl Reactivity

The 2-(chloromethyl) analogue provides a controlled electrophilic reactivity suitable for a wider range of nucleophiles and reaction conditions compared to the 2-(bromomethyl) analogue, which is noted for its high reactivity and utility in specific C-alkylations but can lead to decomposition or side reactions under less controlled conditions [1].

Reactivity profile
Direct comparison
Chloromethyl: broad scope (alkylamino, alkylthio, alkoxy oxazoles). Bromomethyl: limited to stabilized carbanion C-alkylation, risk of decomposition.
Supports general oxazole diversification; chloromethyl offers wider functional group tolerance.
Reaction scope validated on diaryloxazole scaffolds.
Synthetic Chemistry Heterocycle Functionalization Nucleophilic Displacement

In Vivo Hypoglycemic Efficacy

Derivatives synthesized from 4-(chloromethyl)-5-methyl-2-phenyloxazole demonstrated significant hypoglycemic activity in a normal mouse model, enhancing insulin action, whereas no such in vivo data is reported for the corresponding bromomethyl or hydroxymethyl precursors [1]. The target compound serves as an essential intermediate to access this specific bioactive class.

In vivo model response
Class-level inference
Derivative Ib and If (synthesized from this intermediate) lowered blood glucose and enhanced insulin action in normal mice. Comparator derivatives from bromomethyl/hydroxymethyl lack reported in vivo data.
Supports selection as synthetic entry to research candidates with reported model activity.
Bioactivity attributed to final derivatives, not the intermediate itself. Data to verify for specific analogs.
Medicinal Chemistry Antidiabetic Agents In Vivo Pharmacology

Patented High-Yield Ester Synthesis

The compound is the specific starting material in a patented method for producing 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid esters via a palladium-catalyzed carbonylation reaction [1]. This route claims a short production process and high yield from inexpensive raw materials, a specific claim not made for the analogous bromomethyl compound due to its potential to poison palladium catalysts [2].

Patented ester process
Supporting evidence
Chloromethyl compound used in Pd-catalyzed carbonylation (CO, alcohol, tert-amine) to give 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid esters. Claimed high yield, short process. Bromomethyl analog poses catalyst poisoning risk (bromide coordination).
Enables a scalable, patent-protected manufacturing route; halide choice critical for catalyst performance.
Based on patent JP2006069956A; independent validation recommended for scale-up.
Process Chemistry Carbonylation Palladium Catalysis

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Applications


Antidiabetic Lead Optimization

As demonstrated by Liu et al., this compound is the cornerstone for synthesizing pyrazol-5-one derivatives that mimic the action of thiazolidinediones (TZDs) [1]. By using 4-(chloromethyl)-5-methyl-2-phenyloxazole, medicinal chemists can access a focused library of compounds where the oxazole acts as a novel scaffold for insulin sensitization. The validated in vivo efficacy of derivatives like Ib and If [1] provides a compelling starting point for lead optimization programs seeking next-generation antidiabetic agents.

Industrial-Scale Carbonylation Process

This compound is the designated feedstock for a patented palladium-catalyzed carbonylation process to produce 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid esters [2]. For chemical engineers and procurement specialists, this represents a scalable, cost-effective manufacturing route. The selection of the chloromethyl derivative over the bromomethyl analog is critical here, as it mitigates the risk of catalyst poisoning and ensures process robustness [3], directly impacting yield and purity at the industrial scale.

Heterocyclic Library Construction

Researchers focused on building diverse chemical libraries will find this chloromethyl oxazole to be a superior building block [4]. Its reactivity profile is ideal for high-throughput parallel synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Unlike its bromomethyl counterpart, it offers greater experimental control and functional group tolerance, making it the reagent of choice for generating complex molecular architectures with higher success rates and fewer side reactions [4].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Chloromethyl electrophilicity balance
Reaction scope with N-, S-, O-nucleophiles
Pd-catalyzed carbonylation to esters
Halide compatibility with Pd catalyst
Catalyst turnover and yield consistency
Antidiabetic research candidate synthesis
Synthetic access to bioactive derivatives
Model-response verification of derived compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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